2,4-二氟-N-(2-(6-氧代-3-苯基吡啶并AZINE-1(6H)-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

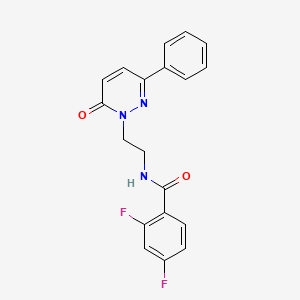

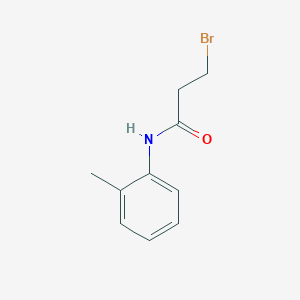

The compound "2,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide" is a benzamide derivative, which is a class of compounds known for their biological significance and potential therapeutic applications. Benzamide derivatives are often explored for their medicinal chemistry applications due to their ability to interact with various biological targets .

Synthesis Analysis

The synthesis of benzamide derivatives can involve various starting materials and synthetic routes. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides starts with 4-aminophenazone, a non-steroidal anti-inflammatory drug, indicating the use of pharmaceutical precursors in the synthesis of such compounds . Similarly, the synthesis of fluorinated benzamide derivatives, such as those described in the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones, involves nucleophilic vinylic substitution reactions of gem-difluoroenamides . These methods highlight the diverse synthetic strategies that can be employed to create benzamide derivatives with varying substituents and structural features.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray crystallography, as seen in the study of antipyrine-like derivatives . These structures are stabilized by various intermolecular interactions, including hydrogen bonds and π-interactions, which can be crucial for their biological activity. The presence of fluorine atoms, as in the case of difluorobenzamide derivatives, can significantly influence the electronic properties and reactivity of these molecules .

Chemical Reactions Analysis

Benzamide derivatives can participate in a range of chemical reactions. The presence of reactive functional groups, such as the amide moiety, allows for further chemical modifications. For example, the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide involves a series of steps including desmethylation and radiolabeling, which are critical for the development of PET imaging agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like fluorine atoms can alter these properties, potentially improving the pharmacokinetic profile of these compounds. The cytotoxicity of benzamide derivatives against various cell lines, as observed in the synthesis of ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates, is an important aspect of their chemical properties, as it relates to their potential use as therapeutic agents .

科学研究应用

合成与材料科学

合成化学的研究重点是开发新型氟有机化合物,因为它们具有独特的性质,例如增加的稳定性和亲脂性,这有利于药物设计和材料科学。例如,关于缩合三嗪和三唑合成的研究突出了氟有机前体在构建复杂含氮杂环中的效用,这些杂环是许多药物和先进材料中的关键结构 (Reimlinge, Billiau, & Lingier, 1976)。类似地,对 CN–NC–CN 系统中金属辅助电环化反应的研究展示了氟化中间体在促进合成具有催化和材料科学潜在应用的新型有机金属配合物中的作用 (Pal, Chowdhury, Drew, & Datta, 2000)。

药理学和生物医学应用

在药理学中,苯甲酰胺衍生物因其多种生物活性(包括抗病毒、抗癌和抗菌作用)而被广泛研究。一项关于基于苯甲酰胺的 5-氨基吡唑及其稠合杂环的研究显示出显着的抗禽流感病毒活性,突出了氟有机化合物在开发新抗病毒药物中的潜力 (Hebishy, Salama, & Elgemeie, 2020)。另一项研究重点是氟代 1,2-苯并异噻唑-3(2H)-酮和 2,2'-二硫代双(苯甲酰胺)的抗菌活性,突出了指导新抗菌剂设计的构效关系 (Carmellino, Pagani, Pregnolato, Terreni, & Pastoni, 1994)。

属性

IUPAC Name |

2,4-difluoro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2N3O2/c20-14-6-7-15(16(21)12-14)19(26)22-10-11-24-18(25)9-8-17(23-24)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOHGNKFOIPYJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(E)-2-Methylstyryl]pyridine](/img/structure/B2529994.png)

![N-(3-chloro-4-methylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2530002.png)

![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2530003.png)

![1-butyl-3-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2530007.png)

![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide](/img/structure/B2530011.png)

![2-[5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]-3-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)propanenitrile](/img/structure/B2530013.png)

![Methyl (E)-4-oxo-4-[3-(1,3,4-thiadiazol-2-ylcarbamoyl)piperidin-1-yl]but-2-enoate](/img/structure/B2530016.png)